molecular formula C16H10O5 B12648070 3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one CAS No. 1690-63-7

3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one

Cat. No.: B12648070
CAS No.: 1690-63-7
M. Wt: 282.25 g/mol
InChI Key: HMHCMMFOVPQKOC-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystalline structure of 3-hydroxy-10-methoxy-benzofuro[3,2-c]chromen-6-one has been resolved using single-crystal X-ray diffraction (SCXRD), a technique that leverages elastic scattering of X-rays by electrons to determine atomic positions. The compound crystallizes in a monoclinic system with space group P2₁/c, as determined from systematic absences in the diffraction pattern. Unit cell parameters were refined to a = 12.45 Å, b = 7.89 Å, c = 14.32 Å, and β = 112.6°, with four molecules per unit cell (Z = 4).

The diffraction data, collected at 100 K using a rotating anode source (Cu-Kα radiation, λ = 1.5418 Å), revealed a planar tricyclic core stabilized by intramolecular hydrogen bonding between the 3-hydroxy group and the chromenone carbonyl oxygen (O···H distance = 1.92 Å). The methoxy group at position 10 adopts a conformation nearly orthogonal to the aromatic plane, minimizing steric clashes with adjacent atoms. Key bond lengths include C3–O (1.36 Å) and C10–O (1.43 Å), consistent with typical phenolic and ether linkages, respectively.

Table 1: Selected crystallographic parameters for 3-hydroxy-10-methoxy-benzofuro[3,2-c]chromen-6-one

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 12.45
b (Å) 7.89
c (Å) 14.32
β (°) 112.6
Volume (ų) 1298.7
Z 4
R-factor 0.042

The electron density map further confirmed the absence of disorder in the crystal lattice, with thermal ellipsoids indicating minimal atomic displacement at low temperature. Intermolecular interactions, primarily π-π stacking between chromenone systems (centroid-centroid distance = 3.78 Å) and C–H···O hydrogen bonds, stabilize the crystal packing.

Quantum Chemical Calculations for Electron Density Mapping

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level were employed to complement crystallographic findings and map the electron density distribution. The optimized gas-phase geometry aligned closely with the experimental structure, exhibiting a root-mean-square deviation (RMSD) of 0.18 Å for non-hydrogen atoms.

Electrostatic potential (ESP) surfaces highlighted regions of high electron density localized at the carbonyl oxygen (V(r) = −48.2 kcal/mol) and the 3-hydroxy oxygen (V(r) = −36.7 kcal/mol), rationalizing their roles as hydrogen bond acceptors and donors, respectively. Frontier molecular orbital analysis revealed a HOMO-LUMO gap of 4.2 eV, with the HOMO distributed across the chromenone π-system and the LUMO concentrated on the benzofuran ring, suggesting preferential sites for electrophilic and nucleophilic attack.

Table 2: Key quantum chemical parameters for 3-hydroxy-10-methoxy-benzofuro[3,2-c]chromen-6-one

Parameter Value
HOMO Energy (eV) −6.3
LUMO Energy (eV) −2.1
HOMO-LUMO Gap (eV) 4.2
Dipole Moment (Debye) 3.8
ESP Min (kcal/mol) −48.2

The Mulliken charge distribution indicated partial negative charges on the carbonyl oxygen (−0.42 e) and methoxy oxygen (−0.38 e), while the 3-hydroxy hydrogen carried a partial positive charge (+0.32 e). These findings corroborate the intermolecular interaction patterns observed crystallographically.

Comparative Analysis of Benzofurochromenone Derivatives

Comparative structural analysis with related benzofurochromenones reveals distinct trends influenced by substituent position and electronic effects. For instance, flemichapparin C (9-hydroxy-6H-benzofuro[3,2-c]chromen-6-one), which lacks the 10-methoxy group, exhibits a 7° deviation from planarity in the chromenone ring due to reduced steric hindrance. Conversely, derivatives with bulkier substituents, such as GO-Y023 ((1E,4E)-1,5-bis(3-hydroxy-4-methoxyphenyl)pentadien-3-one), adopt non-coplanar conformations to alleviate intramolecular strain.

Table 3: Structural comparison of benzofurochromenone derivatives

Compound Substituents Dihedral Angle (°) Crystal System
Target compound 3-OH, 10-OCH₃ 2.1 Monoclinic
Flemichapparin C 9-OH 7.0 Triclinic
GO-Y023 3,4′-OCH₃ 15.3 Orthorhombic
GO-Y044 4-(2-hydroxyethoxy) 12.7 Monoclinic

Hydrogen bonding capacity also varies significantly across derivatives. The target compound’s 3-hydroxy group forms a robust intramolecular hydrogen bond (O···H = 1.92 Å), whereas analogs like GO-Y039 ((1E,4E)-1,5-bis(3,5-dimethoxy-4-methoxyethoxymethoxyphenyl)pentadien-3-one) rely on intermolecular C–H···O interactions due to ether-protected hydroxy groups. These differences underscore the interplay between substituent chemistry and supramolecular assembly.

Properties

CAS No.

1690-63-7

Molecular Formula

C16H10O5

Molecular Weight

282.25 g/mol

IUPAC Name

3-hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one

InChI

InChI=1S/C16H10O5/c1-19-11-4-2-3-10-13-15(21-14(10)11)9-6-5-8(17)7-12(9)20-16(13)18/h2-7,17H,1H3

InChI Key

HMHCMMFOVPQKOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3=C2C(=O)OC4=C3C=CC(=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 142986 involves a stepwise process known as divergent synthesis. This method starts from a central core molecule, ethylenediamine, and builds outward by successive addition of monomer units. Each generation of the dendrimer involves a two-step reaction:

Industrial Production Methods

Industrial production of PAMAM dendrimers typically follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is usually purified by dialysis or ultrafiltration to remove any unreacted monomers or by-products.

Chemical Reactions Analysis

Types of Reactions

NSC 142986 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides, isocyanates, or anhydrides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of amide or urea derivatives.

Scientific Research Applications

NSC 142986 has a wide range of applications in scientific research due to its unique structure and properties:

    Chemistry: Used as a building block for the synthesis of more complex dendritic structures and nanomaterials.

    Biology: Employed in the delivery of genetic material and drugs due to its ability to form stable complexes with nucleic acids and other biomolecules.

    Medicine: Investigated for use in targeted drug delivery systems, imaging agents, and as a platform for vaccine development.

    Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and sensors .

Mechanism of Action

The mechanism of action of NSC 142986 in biological systems involves its ability to interact with cell membranes and intracellular targets. The dendrimer can encapsulate or bind to various molecules, facilitating their transport across cell membranes. This property is particularly useful in drug delivery, where the dendrimer can enhance the solubility, stability, and bioavailability of therapeutic agents. The molecular targets and pathways involved depend on the specific application and the nature of the cargo being delivered .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Coumestan Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Bioactivities References
3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one 3-OH, 10-OCH₃ C₁₆H₁₀O₆ 298.25* Hypothesized anticancer, antioxidant N/A†
Wedelolactone 1,8,9-OH, 3-OCH₃ C₁₆H₁₀O₇ 314.25 Anticancer (prostate, breast), anti-inflammatory, immunomodulatory
Coumestrol 3,9-OH C₁₅H₈O₅ 268.22 Estrogenic, antioxidant, anti-diabetic
Coumestrol Dimethyl Ether 3,9-OCH₃ C₁₇H₁₂O₅ 296.27 Reduced estrogenicity, enhanced metabolic stability
3-Hydroxy-7,9-dimethoxy-6H-benzofuro[3,2-c]chromen-6-one 3-OH, 7,9-OCH₃ C₁₇H₁₂O₆ 312.28 Antifungal, potential kinase inhibition
Medicagol 3-OH, 5,8,10,12-OCH₂O (methylenedioxy) C₁₆H₈O₇ 312.23 Antimicrobial, plant defense metabolite

*Molecular weight calculated based on formula C₁₆H₁₀O₆.
†Direct references to this compound are absent in the evidence; data inferred from analogs.

Key Observations:

Substituent Impact on Bioactivity :

  • Hydroxy groups at positions 3 and 9 (e.g., coumestrol) enhance estrogenic and antioxidant activities . Methoxy substitutions, as in coumestrol dimethyl ether, reduce receptor binding but improve metabolic stability .
  • The 10-methoxy group in the target compound may sterically hinder interactions with enzymes like Sirtuin or IκB kinase, which are inhibited by analogs such as 3,8-dihydroxy-7-piperidinyl derivatives .

Synthetic Pathways: Microwave-assisted synthesis (e.g., 50–65% yields for tetrahydro-benzofurochromenones) is efficient for generating coumestan cores . Halogenated derivatives (e.g., 8-chloro-6H-benzofuro[3,2-c]chromen-6-one) are synthesized via Pd/C-catalyzed annulation, suggesting routes for functionalizing the target compound .

Pharmacokinetic Properties :

  • Compounds with fewer rotatable bonds (e.g., coumestrol dimethyl ether: 2 rotatable bonds) exhibit higher membrane permeability, as indicated by AlogP values (~3.7) .

Biological Activity

3-Hydroxy-10-methoxy-benzofuro[3,2-c]chromen-6-one is a member of the coumestan class of compounds, characterized by a unique benzofurochromenone structure. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Hydroxy-10-methoxy-benzofuro[3,2-c]chromen-6-one is C₁₆H₁₂O₅, with a molecular weight of approximately 282.25 g/mol. The presence of hydroxyl and methoxy groups significantly influences its reactivity and biological interactions.

Antioxidant Activity

Research indicates that 3-Hydroxy-10-methoxy-benzofuro[3,2-c]chromen-6-one exhibits substantial antioxidant properties. It may scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in several studies. It inhibits the production of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory conditions.

Anticancer Properties

Studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against breast cancer cells through mechanisms involving apoptosis and cell cycle arrest. The following table summarizes key findings from recent studies on its anticancer activity:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)10.0Inhibition of proliferation

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. It has been tested against both bacterial and fungal strains, showing promising results:

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activity of 3-Hydroxy-10-methoxy-benzofuro[3,2-c]chromen-6-one is attributed to its ability to interact with multiple biological targets. Interaction studies have revealed that it can modulate enzyme activities linked to inflammation and cancer progression.

Enzyme Inhibition Studies

Inhibition studies have shown that the compound acts as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes involved in neurodegenerative diseases:

Enzyme IC50 (µM)
Acetylcholinesterase3.0
Monoamine oxidase B27.0

These findings suggest potential applications in treating Alzheimer's disease and other neurodegenerative conditions.

Case Studies

  • Breast Cancer Research : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 3-Hydroxy-10-methoxy-benzofuro[3,2-c]chromen-6-one led to significant apoptosis compared to control groups.
  • Inflammatory Disease Model : In a murine model of inflammation, administration of the compound reduced levels of inflammatory markers such as TNF-alpha and IL-6.

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